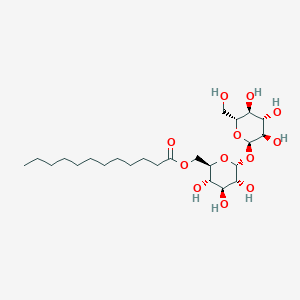
Trehalose C12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Trehalose can be synthesized through several pathways:
Enzymatic Synthesis: The most common method involves the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate, which is then dephosphorylated to produce trehalose.
Chemical Synthesis: Trehalose can also be synthesized chemically using the ethylene oxide addition reaction between 2,3,4,5-tetra-O-acetyl-D-glucose and 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose.
Industrial Production: Industrial production of trehalose often involves the use of enzymes derived from microorganisms such as Arthrobacter species.
Analyse Chemischer Reaktionen
Trehalose undergoes various chemical reactions:
Oxidation: Trehalose is resistant to oxidation due to its nonreducing nature.
Hydrolysis: Trehalose can be hydrolyzed by the enzyme trehalase to produce two glucose molecules.
Substitution: Trehalose can undergo substitution reactions, particularly at its hydroxyl groups, to form derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Trehalose has a wide range of applications in scientific research:
Cryopreservation: Trehalose is used as a cryoprotectant to protect cells and tissues from damage during freezing.
Biotechnology: Trehalose is used in the stabilization of proteins and enzymes, making it valuable in various biotechnological applications.
Food Industry: Trehalose is used to improve the shelf life and stability of food products.
Wirkmechanismus
Trehalose exerts its protective effects through several mechanisms:
Osmoprotection: Trehalose acts as an osmoprotectant, helping cells maintain their integrity under osmotic stress.
Protein Stabilization: Trehalose stabilizes proteins and prevents their denaturation under stress conditions.
Autophagy Induction: Trehalose induces autophagy, a cellular process that removes damaged components and promotes cell survival.
Vergleich Mit ähnlichen Verbindungen
Trehalose is unique among disaccharides due to its nonreducing nature and strong protective properties. Similar compounds include:
Sucrose: Another disaccharide composed of glucose and fructose, but it is reducing and less stable under stress conditions.
Trehalose stands out for its exceptional stability and protective capabilities, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H44O12 |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(26)33-13-15-18(28)20(30)22(32)24(35-15)36-23-21(31)19(29)17(27)14(12-25)34-23/h14-15,17-25,27-32H,2-13H2,1H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
LISGDTVWONGLJR-VUBMMQFPSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


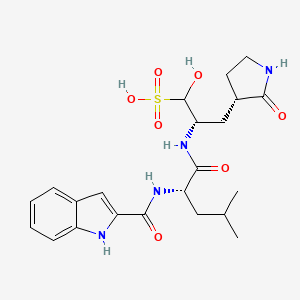
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
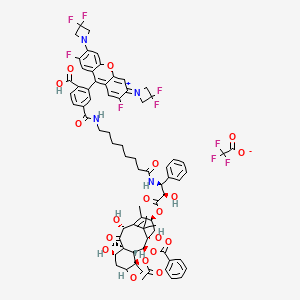
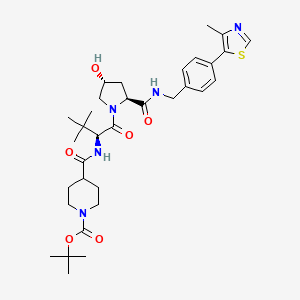
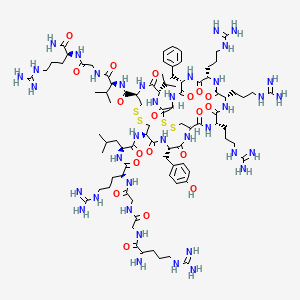
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
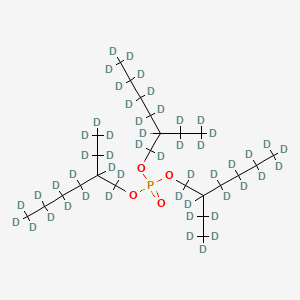

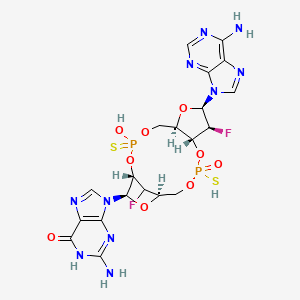
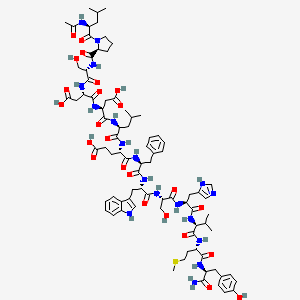
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
